5-(3-Fluorophenyl)piperidine-3-carboxamide
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Overview
Description
5-(3-Fluorophenyl)piperidine-3-carboxamide is a chemical compound with the molecular formula C12H15FN2O and a molecular weight of 222.26 g/mol . It is a piperidine derivative, which means it contains a six-membered ring with one nitrogen atom. The compound is characterized by the presence of a fluorophenyl group attached to the piperidine ring, making it a valuable intermediate in various chemical syntheses and research applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-Fluorophenyl)piperidine-3-carboxamide typically involves the reaction of 3-fluorobenzaldehyde with piperidine under specific conditions. The reaction is carried out in the presence of a suitable catalyst and solvent, followed by the addition of a carboxamide group to the piperidine ring . The reaction conditions, such as temperature, pressure, and reaction time, are optimized to achieve high yields and purity of the final product .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process is scaled up to produce bulk quantities of the compound, ensuring consistency and quality. Advanced techniques such as continuous flow reactors and automated systems are employed to enhance efficiency and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
5-(3-Fluorophenyl)piperidine-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The fluorophenyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a wide range of derivatives with different functional groups .
Scientific Research Applications
5-(3-Fluorophenyl)piperidine-3-carboxamide has diverse applications in scientific research, including:
Mechanism of Action
The mechanism of action of 5-(3-Fluorophenyl)piperidine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound binds to target proteins or enzymes, modulating their activity and leading to various biological effects . The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 5-(3-Fluorophenyl)piperidine-3-carboxamide include other piperidine derivatives and fluorophenyl-containing compounds . Examples include:
- 4-(3-Fluorophenyl)piperidine-3-carboxamide
- 5-(4-Fluorophenyl)piperidine-3-carboxamide
- 5-(3-Chlorophenyl)piperidine-3-carboxamide
Uniqueness
What sets this compound apart is its specific fluorophenyl substitution, which imparts unique chemical and biological properties. This makes it a valuable compound for research and development in various fields .
Properties
Molecular Formula |
C12H15FN2O |
---|---|
Molecular Weight |
222.26 g/mol |
IUPAC Name |
5-(3-fluorophenyl)piperidine-3-carboxamide |
InChI |
InChI=1S/C12H15FN2O/c13-11-3-1-2-8(5-11)9-4-10(12(14)16)7-15-6-9/h1-3,5,9-10,15H,4,6-7H2,(H2,14,16) |
InChI Key |
YEPSPFNXYQYGDY-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CNCC1C(=O)N)C2=CC(=CC=C2)F |
Origin of Product |
United States |
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